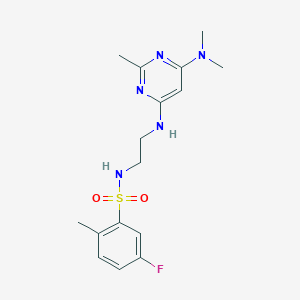

N-(2-((6-(二甲氨基)-2-甲基嘧啶-4-基)氨基)乙基)-5-氟-2-甲基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Compounds with a dimethylamino group, pyrimidine ring, and sulfonamide group are often found in various fields, especially in medicinal chemistry . The dimethylamino group can participate in various chemical reactions and can alter the physical and chemical properties of the compound . Pyrimidine is a basic heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Sulfonamides are compounds that contain a functional group derived from sulfonic acid (R-SO2-OH where R is an organic group).

Synthesis Analysis

The synthesis of such compounds can involve various chemical reactions. For instance, the dimethylamino group can be introduced through reactions with dimethylamine. The pyrimidine ring can be synthesized through several methods such as the Biginelli reaction . The sulfonamide group can be introduced through the reaction of sulfonyl chlorides with amines .Molecular Structure Analysis

The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of the dimethylamino group, pyrimidine ring, and sulfonamide group can be confirmed based on their characteristic signals in these spectra .Chemical Reactions Analysis

The chemical reactions involving such compounds can be quite diverse, depending on the other functional groups present in the molecule. The dimethylamino group can participate in acid-base reactions, the pyrimidine ring can undergo electrophilic substitution reactions, and the sulfonamide group can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by the presence of the dimethylamino group, pyrimidine ring, and sulfonamide group. For instance, the dimethylamino group can make the compound basic and increase its solubility in water .科学研究应用

- N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide can be employed for efficient adsorption of heavy metals, particularly chromium (Cr(VI)). The compound’s tertiary amine groups form strong electrostatic interactions with Cr(VI), allowing it to selectively capture and remove this toxic metal from water systems .

- Researchers can incorporate this compound into smart materials that respond to environmental cues. For instance, it can be part of stimuli-responsive polymersomes used in wastewater treatment. These polymersomes change their structure based on pH or temperature, allowing for efficient removal of pollutants .

Heavy Metal Adsorption

Smart Materials for Environmental Remediation

作用机制

Target of Action

The primary targets of this compound are yet to be identified. Compounds with similar structures have been found to interact with various proteins and enzymes in the cell

Mode of Action

The mode of action of this compound is not fully understood. It is likely that the compound interacts with its targets through a combination of covalent and non-covalent interactions. The dimethylamino group may form hydrogen bonds with the target, while the pyrimidinyl and benzenesulfonamide groups may interact through hydrophobic and π-π stacking interactions .

Biochemical Pathways

Similar compounds have been found to affect various cellular processes, including signal transduction, protein synthesis, and cell cycle regulation . The compound may also interfere with the function of topoisomerases, enzymes that control the overwinding or underwinding of DNA .

Pharmacokinetics

Similar compounds have been found to have a two-compartment pharmacokinetic model with a clearance of 100±036 l h−1 kg−1, a volume of distribution of the central compartment of 072±055 l/kg, an initial half-life of 028±019 h and a terminal half-life of 204±094 h . These properties suggest that the compound is rapidly distributed throughout the body and is eliminated relatively quickly.

Result of Action

Similar compounds have been found to have antitumor activity, suggesting that this compound may also have potential as a cancer therapeutic .

Action Environment

The action of this compound may be influenced by various environmental factors. For example, the pH of the environment can affect the protonation state of the dimethylamino group, which may in turn affect the compound’s solubility and its interactions with its targets . Temperature may also affect the compound’s stability and its interactions with its targets .

安全和危害

未来方向

属性

IUPAC Name |

N-[2-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)9-14(11)25(23,24)19-8-7-18-15-10-16(22(3)4)21-12(2)20-15/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUXEWXPLWSHGR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=CC(=NC(=N2)C)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22FN5O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-[(4-methylphenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2376028.png)

![2-isopropyl-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2376032.png)

![5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2376033.png)

![1-[2-[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-3-(4-methoxyphenyl)sulfanylpyrrolidine-2,5-dione](/img/structure/B2376034.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2376036.png)

![Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2376038.png)

![2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2376040.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclohexylmethanone](/img/structure/B2376044.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2376045.png)

![2-amino-7-methyl-4-(2-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2376047.png)

![1',3'-Dihydrospiro{cyclobutane-1,2'-pyrazolo[3,2-b][1,3]oxazine}-6'-ylmethanamine hydrochloride](/img/structure/B2376049.png)